Methyl 4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate hydrochloride Methyl 4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17751718
InChI: InChI=1S/C12H13F2NO2.ClH/c1-17-12(16)10-6-15-5-9(10)8-3-2-7(13)4-11(8)14;/h2-4,9-10,15H,5-6H2,1H3;1H
SMILES:
Molecular Formula: C12H14ClF2NO2
Molecular Weight: 277.69 g/mol

Methyl 4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate hydrochloride

CAS No.:

Cat. No.: VC17751718

Molecular Formula: C12H14ClF2NO2

Molecular Weight: 277.69 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate hydrochloride -

Specification

Molecular Formula C12H14ClF2NO2
Molecular Weight 277.69 g/mol
IUPAC Name methyl 4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate;hydrochloride
Standard InChI InChI=1S/C12H13F2NO2.ClH/c1-17-12(16)10-6-15-5-9(10)8-3-2-7(13)4-11(8)14;/h2-4,9-10,15H,5-6H2,1H3;1H
Standard InChI Key ZOYYJSSNVZTJPG-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1CNCC1C2=C(C=C(C=C2)F)F.Cl

Introduction

Methyl 4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate hydrochloride is a complex organic compound with the molecular formula C12H14ClF2NO2 and a molecular weight of 277.69 g/mol . This compound features a pyrrolidine ring substituted with a difluorophenyl group and an ester functional group, which enhances its lipophilicity and biological activity. The presence of fluorine atoms in the aromatic ring contributes to its potential applications in medicinal chemistry.

Synthesis

The synthesis of Methyl 4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate hydrochloride typically involves multiple steps, although specific synthesis pathways are not detailed in the available literature. Generally, compounds of this nature are synthesized through reactions involving the formation of the pyrrolidine ring and subsequent substitution with the difluorophenyl group.

Potential Applications

This compound is of interest in medicinal chemistry due to its potential interactions with biological targets. Preliminary studies suggest that compounds with similar structures could interact with serotonin receptors or other neurotransmitter systems, although specific data for this compound remains limited. Its unique structure makes it a candidate for further investigation in drug development.

Similar Compounds

Several compounds share structural similarities with Methyl 4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate hydrochloride. These include:

Compound NameCAS NumberSimilarity IndexKey Features
(3S,4R)-1-tert-Butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid455957-94-50.80Contains a tert-butyl group
(R)-4-Amino-3-(4-fluorophenyl)butanoic acid741217-33-40.76Amino acid derivative
trans-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride1049978-59-70.74Contains trifluoromethyl substituent
Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride64282-12-80.72Amino acid derivative
trans-4-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride1392211-27-60.72Contains methoxy substituent

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator